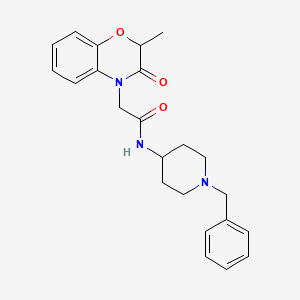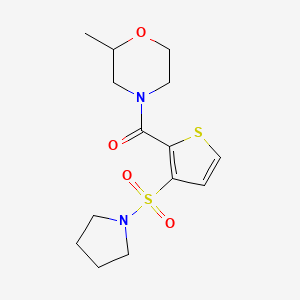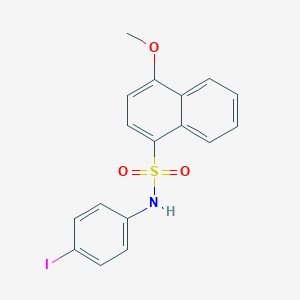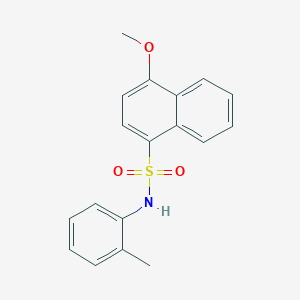![molecular formula C19H23N3O3 B7546720 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7546720.png)
2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to have a wide range of pharmacological activities.
Mechanism of Action
The mechanism of action of 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide involves its binding to the 5-HT1A receptor. This receptor is a G protein-coupled receptor that is widely distributed in the brain and is involved in the regulation of serotonin neurotransmission. 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide acts as a partial agonist of the 5-HT1A receptor, which means that it activates the receptor but to a lesser extent than a full agonist. This results in a modulation of serotonin neurotransmission, which is thought to underlie its therapeutic effects.
Biochemical and Physiological Effects
2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the release of serotonin in the brain, which is thought to contribute to its anxiolytic and antidepressant effects. 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. This suggests that 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide may have potential applications in the treatment of stress-related disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide for lab experiments is its high affinity for the 5-HT1A receptor. This makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, one limitation of 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide is its partial agonist activity, which can complicate the interpretation of results. Additionally, the synthesis of 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide can be challenging, which can limit its availability for research purposes.
Future Directions
There are several future directions for the research on 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide. One area of interest is the potential use of this compound in the treatment of anxiety and depression in humans. Clinical trials are needed to determine the safety and efficacy of 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide in humans. Another area of interest is the investigation of the role of the 5-HT1A receptor in stress-related disorders, such as post-traumatic stress disorder (PTSD). 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide may have potential applications in the treatment of these disorders, and further research is needed to explore this possibility. Finally, the development of more efficient synthesis methods for 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide could increase its availability for research purposes and facilitate further investigations into its pharmacological properties.
Conclusion
In conclusion, 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide is a compound that has been extensively studied for its potential therapeutic applications. It has a high affinity for the 5-HT1A receptor and has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. The synthesis of 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide can be challenging, but it remains a useful tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. Further research is needed to determine the safety and efficacy of 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide in humans and to explore its potential applications in the treatment of stress-related disorders.
Synthesis Methods
The synthesis of 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide involves the reaction of N-cyclopropylpropanamide with 1-benzofuran-2-carbonyl chloride in the presence of a base. The resulting intermediate is then reacted with piperazine to yield the final product. The synthesis of 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide has been reported in several research articles, and the purity and yield of the compound have been optimized by various methods.
Scientific Research Applications
2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been investigated for its potential use in the treatment of neuropathic pain.
properties
IUPAC Name |
2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13(18(23)20-15-6-7-15)21-8-10-22(11-9-21)19(24)17-12-14-4-2-3-5-16(14)25-17/h2-5,12-13,15H,6-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRXYCQPEFRILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 4-cyanobenzoate](/img/structure/B7546642.png)

![2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7546645.png)
![2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7546646.png)




![(2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546682.png)

![N-[3-(dimethylamino)propyl]naphthalene-1-sulfonamide](/img/structure/B7546698.png)
![1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7546703.png)
![3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)
